![molecular formula C29H25N3OS B2540545 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 392251-20-6](/img/structure/B2540545.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a quinoline core, which is a common structure in medicinal chemistry, often providing a scaffold for drug development due to its planar structure and ability to interact with various biological targets. The presence of a thiazole ring and a tert-butylphenyl group suggests potential for bioactivity, as these moieties are frequently seen in compounds with therapeutic applications.
Synthesis Analysis
While the specific synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU as a catalyst, suggesting that a similar approach might be applicable for the tert-butylphenyl-thiazol-quinoline carboxamide synthesis . Additionally, the functionalization of a related compound, (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, through lithiation indicates that selective functionalization at specific positions on the quinoline ring is possible, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by the planarity of the quinoline and thiazole rings, which could facilitate stacking interactions and potential intercalation with nucleic acids. The bulky tert-butyl group may introduce steric hindrance that could influence the compound's binding to biological targets or its overall conformation. The phenyl ring attached to the quinoline might also participate in pi-pi interactions, which are important in drug-receptor interactions.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The carboxamide moiety is known for its hydrogen bonding capabilities, which could affect solubility and binding properties. The thiazole ring could engage in electrophilic substitution reactions, given its electron-rich nature. The presence of the tert-butyl group could limit reactivity by protecting adjacent reactive sites from undergoing unwanted side reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide would be determined by its molecular structure. The planar quinoline and thiazole rings could confer a degree of rigidity to the molecule, potentially affecting its solubility in various solvents. The tert-butyl group could enhance lipophilicity, which is often a desirable trait in drug design to facilitate passage through biological membranes. The carboxamide group could improve water solubility due to its potential for hydrogen bonding.
安全和危害
属性
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3OS/c1-29(2,3)21-15-13-20(14-16-21)26-18-34-28(31-26)32-27(33)23-17-25(19-9-5-4-6-10-19)30-24-12-8-7-11-22(23)24/h4-18H,1-3H3,(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFURIVDHMTPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


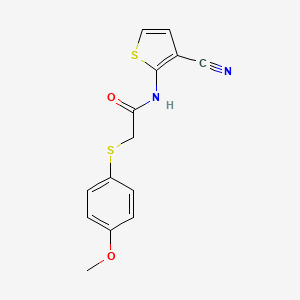
![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)
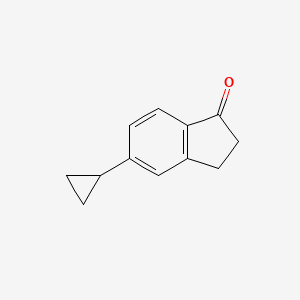
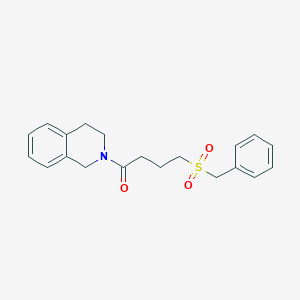

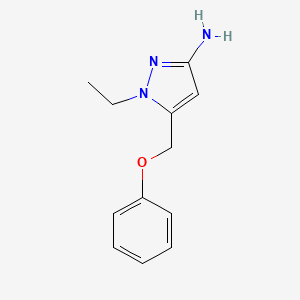
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2540474.png)
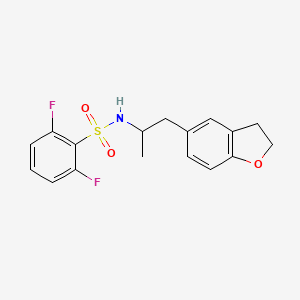
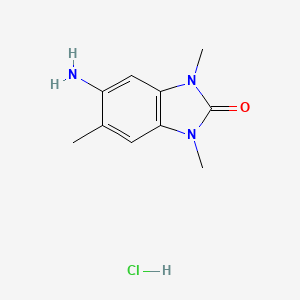
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2540485.png)